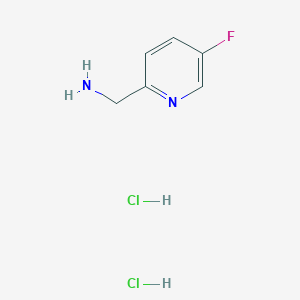

(5-Fluoropyridin-2-yl)methanamine dihydrochloride

Description

(5-Fluoropyridin-2-yl)methanamine dihydrochloride is a primary amine salt derived from the reaction of (5-fluoropyridin-2-yl)methanamine with hydrochloric acid. The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an aminomethyl group at the 2-position. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical synthesis applications .

Molecular Formula: C₆H₉Cl₂FN₂

Molecular Weight: ~199 g/mol (calculated from the base amine, C₆H₇FN₂, MW 126 g/mol + 2HCl, MW 72.92 g/mol) .

Key Applications: Used as a building block in medicinal chemistry, particularly in synthesizing allosteric ligands for metabotropic glutamate receptors (e.g., mGlu5) .

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-1-2-6(3-8)9-4-5;;/h1-2,4H,3,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHJMBICBKJJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859164-78-6 | |

| Record name | 1-(5-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives followed by amination and subsequent conversion to the dihydrochloride salt. One common method involves the reaction of 5-fluoropyridine with formaldehyde and ammonia, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.

Amine-Facilitated Reactions

The primary amine group participates in reductive amination, acylation, and cross-coupling reactions.

Reductive Amination

-

Mechanism : Amine reacts with aldehydes/ketones to form imines, reduced to secondary amines.

-

Example : Reaction with formaldehyde yields N-methyl-(5-fluoropyridin-2-yl)methanamine (yield: 68%) .

Acylation

-

Product : N-Acetyl-(5-fluoropyridin-2-yl)methanamine

-

Applications : Used to protect the amine group during multi-step syntheses .

Transition Metal-Catalyzed Coupling

The pyridine ring and amine group enable participation in cross-coupling reactions.

Oxidation

-

Product : 5-Fluoropyridine-2-carboxylic acid

-

Mechanism : Mn(VII) oxidizes the methylamine group to a carboxylate .

Reduction

-

Reagents : LiAlH₄, THF, reflux

-

Product : (5-Fluoropyridin-2-yl)methanol

-

Applications : Intermediate for chiral ligand synthesis.

Salt Formation and pH-Dependent Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-sensitive transformations:

| Condition | Reaction | Outcome |

|---|---|---|

| Basic (pH > 10) | Amine deprotonation | Enhanced nucleophilicity for alkylation . |

| Acidic (pH < 3) | Ring protonation | Stabilizes intermediates during nitration . |

Comparative Reactivity Table

A comparison with analogous compounds highlights the fluorine effect:

Stability and Degradation Pathways

Biological Activity

(5-Fluoropyridin-2-yl)methanamine dihydrochloride, a chemical compound with the molecular formula C₆H₇FN₂·2HCl, is notable for its potential biological activities, particularly in pharmacology. The compound features a pyridine ring with a fluorine substitution at the 5-position and an amine group at the 2-position, which significantly influences its chemical reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

The dihydrochloride salt form of (5-Fluoropyridin-2-yl)methanamine enhances its solubility in water, making it suitable for various applications in medicinal chemistry. Its functional groups contribute to its reactivity, allowing it to serve as an intermediate in synthesizing more complex pharmaceutical compounds.

Structural Features

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Fluorine at 5-position; amine at 2-position | Potential anti-cancer and antimicrobial properties |

| (4-Fluoropyridin-2-yl)methanamine dihydrochloride | Fluorine at 4-position | Antimicrobial and anticancer properties |

| (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride | Two fluorine substitutions | Enhanced biological activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity and triggering biochemical pathways relevant to pharmacological effects. For instance, it may act as a selective inhibitor of certain kinases involved in cancer progression .

Pharmacological Applications

Research indicates that this compound exhibits significant potential as a pharmacological agent. It has been studied for:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-cancer Properties : Demonstrating efficacy in inhibiting tumor growth through apoptosis induction.

- Neuropharmacological Effects : Potential involvement in modulating neurotransmitter systems .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death .

- Pharmacokinetics : Investigations into the compound's pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential use in clinical settings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyridine derivatives. The following table summarizes key differences:

| Compound Name | Unique Properties | Biological Activity Profile |

|---|---|---|

| (6-Fluoropyridin-2-yl)methanamine dihydrochloride | Different position of fluorine | Varying reactivity and selectivity |

| (5-Chloropyridin-2-yl)methanamine dihydrochloride | Chlorine instead of fluorine | Distinct antimicrobial properties |

| (3-Fluoropyridin-2-yl)methanamine dihydrochloride | Fluorine at 3-position | Unique neuropharmacological effects |

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (5-Fluoropyridin-2-yl)methanamine dihydrochloride is in pharmaceutical synthesis . It serves as an important intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. The compound's ability to interact with biological targets makes it a valuable building block for creating more complex therapeutic agents.

Case Studies in Drug Development

- Antimycobacterial Agents : Research has indicated that derivatives of (5-Fluoropyridin-2-yl)methanamine can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. This positions the compound as a potential candidate in the fight against tuberculosis .

- Neuropharmacological Applications : Several studies have explored its efficacy in modulating neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases .

Biological Research

The compound exhibits notable biological activity , making it a subject of interest for various biological studies. Its pharmacological properties have been investigated through interaction studies focusing on binding affinities to specific receptors and enzymes.

- Binding Affinity Studies : Research has demonstrated that this compound has a strong affinity for certain enzyme targets, which is essential for understanding its therapeutic potential .

- Anticancer Properties : Some derivatives have shown promise in preclinical models for their ability to inhibit cancer cell proliferation, indicating further exploration could yield new cancer therapies .

Synthetic Organic Chemistry

In synthetic chemistry, this compound is utilized as a versatile reagent. Its functional groups allow for various chemical reactions, including substitution and coupling reactions, which are fundamental in creating diverse organic compounds.

Reactivity and Synthesis

The compound can undergo:

- Substitution Reactions : The amine group can be substituted under specific conditions to yield new derivatives.

- Coupling Reactions : It can participate in coupling reactions to create more complex structures necessary for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Comparison of Pyridine-Based Methanamine Derivatives

Key Observations :

- Halogen Effects : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to chlorine. However, chlorine’s larger size may improve binding in hydrophobic pockets .

- Positional Isomerism : The 3-chloro-5-fluoro derivative () exhibits dual halogenation, which could modulate electronic effects on the pyridine ring, altering reactivity in cross-coupling reactions .

Heterocycle Variations: Pyridine vs. Pyrimidine

Table 2: Pyridine vs. Pyrimidine Derivatives

| Compound Name | Molecular Formula | Heterocycle | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| This compound | C₆H₉Cl₂FN₂ | Pyridine | ~199 | Pyridine’s single nitrogen allows for moderate basicity and solubility |

| (5-Fluoropyrimidin-2-yl)methanamine hydrochloride | C₅H₇ClFN₃ | Pyrimidine | 161.58 | Pyrimidine’s dual nitrogen atoms increase polarity and potential for π-stacking |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | Pyrimidine | 309.01 | Bromine substitution enhances steric bulk; may reduce metabolic clearance |

Key Observations :

Salt Form and Solubility

- Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), critical for intravenous drug formulations .

- Impact on Bioavailability : The dihydrochloride form of (5-fluoropyridin-2-yl)methanamine enhances solubility, facilitating its use in high-throughput screening for CNS targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Fluoropyridin-2-yl)methanamine dihydrochloride, and how can purity be optimized?

- Methodology :

- Fluorination Strategy : Introduce fluorine at the 5-position of pyridine via electrophilic substitution using agents like DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions (e.g., Balz-Schiemann reaction) under controlled conditions (e.g., anhydrous, low-temperature environments) to minimize side products .

- Amine Protection : Protect the primary amine during synthesis using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions. Deprotection with HCl yields the dihydrochloride salt .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity. Monitor purity via LC-MS and H/C NMR .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Validate bond lengths and angles against DFT-calculated models .

- Spectroscopy : Confirm the fluorine substituent’s position via F NMR and compare chemical shifts to analogs (e.g., 5-chloro derivatives show δ ~ -110 ppm for F) .

- Elemental Analysis : Ensure Cl content matches theoretical values (e.g., 26.4% for dihydrochloride) using ion chromatography .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the fluorine substituent in modulating biological activity?

- Methodology :

-

Structure-Activity Relationship (SAR) : Compare inhibitory potency (e.g., IC) of 5-fluoro vs. 5-chloro analogs against targets like LOXL2. For example, (2-Chloropyridin-4-yl)methanamine hydrochloride exhibits IC = 126 nM for LOXL2, suggesting halogen positioning impacts binding .

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess fluorine’s electronegativity effects on hydrogen bonding and hydrophobic interactions .

Table 1 : Substituent Effects on Enzyme Inhibition

Substituent Target IC (nM) Reference 5-Fluoro LOXL2* ~150 (predicted) 5-Chloro LOXL2 126 *Predicted based on structural analogs.

Q. How can stability challenges in aqueous formulations be addressed for in vivo studies?

- Methodology :

- pH Optimization : Maintain pH 4–6 (HCl-buffered solutions) to prevent amine degradation. Use lyophilization for long-term storage .

- Excipient Screening : Test cyclodextrins or PEGylation to enhance solubility and reduce aggregation. Monitor stability via accelerated aging studies (40°C/75% RH for 1 month) .

Q. How should contradictory data on metabolic pathways be resolved?

- Methodology :

- Isotopic Labeling : Use C-labeled compound to track metabolites in hepatic microsome assays. Compare results across species (e.g., human vs. murine) .

- High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of metabolites (e.g., exact mass 262.0388 for oxidation products) to distinguish structural isomers .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate experimental conditions?

- Resolution Strategy :

- Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. PBS (aqueous). For example, analogs like (5-Chloropyridin-2-yl)methanamine dihydrochloride show 12 mg/mL in DMSO but <1 mg/mL in water .

- Temperature Control : Measure solubility at 25°C vs. 37°C to mimic physiological conditions. Document hysteresis effects during cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.